Product packaging for 4-Iodo-6-phenyldibenzo[b,d]furan(Cat. No.:CAS No. 2226031-12-3)

4-Iodo-6-phenyldibenzo[b,d]furan

Cat. No.: B2645741
CAS No.: 2226031-12-3
M. Wt: 370.189
InChI Key: JMSGYMFFKLNFTA-UHFFFAOYSA-N
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Description

Significance of Dibenzo[b,d]furan Scaffolds in Synthetic Chemistry

The dibenzo[b,d]furan scaffold is a cornerstone in the design and synthesis of a wide array of organic molecules. Its derivatives are prevalent in natural products and have been identified as promising candidates in medicinal chemistry and materials science. acs.org The structural rigidity and thermal stability of the dibenzofuran (B1670420) core make it an attractive building block for the construction of complex molecular architectures. glpbio.com Synthetic chemists utilize this scaffold to develop novel compounds with tailored properties, leveraging its core structure to influence biological activity and material characteristics. The synthesis of the dibenzofuran system itself can be achieved through various methods, including the cyclization of diaryl ethers and the formation of C-O bonds from biaryls. acs.org

Overview of Halogenated and Arylated Dibenzo[b,d]furan Derivatives in Academic Contexts

The functionalization of the dibenzo[b,d]furan core with halogen and aryl groups has been a key strategy in expanding its chemical diversity and utility. Halogenated dibenzofurans, particularly those containing iodine, are valuable intermediates in organic synthesis. cymitquimica.com The carbon-iodine bond is relatively weak, making these compounds susceptible to a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. mt.comyonedalabs.com This reaction allows for the facile introduction of new carbon-carbon bonds, enabling the synthesis of more complex molecules. uwindsor.ca

Arylated dibenzofurans, on the other hand, have shown significant potential in medicinal chemistry. For instance, phenyldibenzofuran derivatives have been investigated for their biological activities. Vialinin B, a naturally occurring 3-phenyldibenzo[b,d]furan, exhibits potent inhibitory activity against tumor necrosis factor (TNF)-α production, highlighting the therapeutic potential of this class of compounds. tandfonline.com Research into anilinodibenzofuranols has also revealed promising antimycobacterial and cytotoxic activities. rsc.org

Rationale for Investigating 4-Iodo-6-phenyldibenzo[b,d]furan

The investigation of this compound is driven by its potential as a versatile building block in both medicinal chemistry and materials science. The presence of the iodine atom at the 4-position provides a reactive handle for further functionalization through cross-coupling reactions. cymitquimica.com This allows for the strategic introduction of various substituents to explore structure-activity relationships in the development of new therapeutic agents or to fine-tune the electronic properties of materials for applications in organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11IO B2645741 4-Iodo-6-phenyldibenzo[b,d]furan CAS No. 2226031-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-6-phenyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11IO/c19-16-11-5-10-15-14-9-4-8-13(17(14)20-18(15)16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSGYMFFKLNFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 4 Iodo 6 Phenyldibenzo B,d Furan

Transformations Involving the Iodo Group

The iodine atom at the 4-position of the dibenzofuran (B1670420) core is the primary site of reactivity, enabling a variety of transformations crucial for the construction of more complex molecular architectures. The carbon-iodine bond is relatively weak, making it susceptible to cleavage and replacement through several key reaction classes.

Cross-Coupling Reactions (e.g., Carbon-Carbon, Carbon-Heteroatom Bond Formation)

4-Iodo-6-phenyldibenzo[b,d]furan is an excellent substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of the aryl iodide facilitates common coupling processes such as Suzuki, Stille, and Negishi reactions. nih.govmdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for creating biaryl linkages. The iodo group of this compound can be readily coupled with a variety of aryl or vinyl boronic acids or their esters. lookchem.com For instance, reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, KF) would yield 4,6-diphenyldibenzo[b,d]furan. lookchem.commdpi.com This transformation is pivotal for synthesizing complex polyaromatic systems. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of the iodo-compound with an organostannane reagent, such as an aryltributylstannane, catalyzed by palladium. mdpi.com This method is known for its tolerance of a wide range of functional groups. mdpi.com

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl iodide, again using a palladium or nickel catalyst. nih.govmdpi.com This reaction is particularly useful for introducing alkyl or aryl groups. nih.gov For example, reacting this compound with an alkylzinc halide would produce the corresponding 4-alkyl-6-phenyldibenzo[b,d]furan.

Table 1: Representative Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst (Example) Product Type
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ / Base Biaryl
Stille Organostannane Pd(OAc)₂ Aryl-Substituted
Negishi Organozinc Halide Pd(PPh₃)₂Cl₂ Alkyl- or Aryl-Substituted
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Arylalkyne

Nucleophilic Displacement of Iodine

Direct nucleophilic aromatic substitution (SɴAr) of the iodo group on an unactivated aryl iodide like this compound is generally difficult. However, under specific, often catalyzed conditions, displacement can be achieved. Copper-catalyzed Ullmann-type reactions, for example, can facilitate the formation of carbon-oxygen or carbon-nitrogen bonds by reacting the iodo-compound with alcohols, phenols, or amines at elevated temperatures. An efficient method for synthesizing dibenzofuran derivatives involves a copper-catalyzed cyclization of diaryliodonium salts in water, proceeding through an oxygen-iodine exchange mechanism. acs.org

Organometallic Derivatives (e.g., Grignard Reagents, Organolithium Compounds)

The iodo-substituent provides a direct route to valuable organometallic intermediates.

Grignard Reagents: Treatment of this compound with magnesium metal (Mg) in an ether solvent like THF or diethyl ether would generate the corresponding Grignard reagent, (6-phenyldibenzo[b,d]furan-4-yl)magnesium iodide. This powerful nucleophile can then react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.

Organolithium Compounds: A more reactive organometallic species can be formed via lithium-halogen exchange. Reacting the iodo-compound with an alkyllithium reagent, typically n-butyllithium (nBuLi) at low temperatures, results in the formation of 4-lithio-6-phenyldibenzo[b,d]furan. mdpi.com This organolithium compound is a strong base and nucleophile. A key application is its reaction with borate (B1201080) esters, such as trimethyl borate, followed by acidic workup, to produce (6-phenyldibenzo[b,d]furan-4-yl)boronic acid, a crucial precursor for Suzuki couplings. lookchem.com

Reactivity of the Phenyl Substituent

The phenyl group at the 6-position is also amenable to chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution (SᴇAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org The dibenzofuran-4-yl moiety acts as a substituent on this phenyl ring, directing incoming electrophiles. As an aryl substituent, it is generally considered to be weakly activating and an ortho, para-director. libretexts.org Therefore, electrophiles will preferentially add to the positions ortho and para to the carbon-carbon bond connecting the phenyl ring to the dibenzofuran core.

Table 2: Electrophilic Aromatic Substitution on the Phenyl Moiety

Reaction Reagents Expected Major Products (Substituent Position)
Nitration HNO₃ / H₂SO₄ ortho-nitro, para-nitro
Bromination Br₂ / FeBr₃ ortho-bromo, para-bromo
Friedel-Crafts Acylation RCOCl / AlCl₃ ortho-acyl, para-acyl
Sulfonation Fuming H₂SO₄ para-sulfonic acid

Steric hindrance from the large dibenzofuran scaffold may influence the ratio of ortho to para substitution, often favoring the less hindered para position. youtube.com For example, nitration with a mixture of nitric and sulfuric acid is expected to yield a mixture of 4-iodo-6-(4-nitrophenyl)dibenzo[b,d]furan and 4-iodo-6-(2-nitrophenyl)dibenzo[b,d]furan. youtube.com

Modification of the Phenyl Moiety

Functional groups introduced onto the phenyl ring via electrophilic substitution can be further transformed. For instance, a nitro group installed at the para position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This creates 4-(6-(4-aminophenyldibenzo[b,d]furan-4-yl))aniline, opening pathways to further derivatization, such as diazotization or amide coupling. Similarly, an acyl group introduced via a Friedel-Crafts reaction can be reduced to an alkyl group using methods like the Clemmensen or Wolff-Kishner reduction. Such modifications significantly enhance the molecular diversity achievable from the parent this compound structure. nih.gov

Functionalization of the Dibenzo[b,d]furan Core

The reactivity of this compound is largely governed by the interplay of its constituent parts: the electron-rich dibenzo[b,d]furan heterocyclic system, the deactivating iodo-substituent, and the phenyl group. The positions on the dibenzofuran ring system have differing levels of reactivity, which can be exploited for selective functionalization.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org For this compound, the outcome of such reactions is influenced by the directing effects of the existing substituents. The dibenzo[b,d]furan core itself directs incoming electrophiles to specific positions. The phenyl group and the iodo group further modulate this reactivity.

Nitration: The introduction of a nitro group onto the aromatic core is a common SEAr. While specific studies on the nitration of this compound are not extensively documented, related transformations provide insight. For instance, the nitration of 2'-amino-biphenyl-2-ols using sodium nitrite (B80452) in trifluoroacetic acid and water successfully yields 4-nitro-dibenzofurans, demonstrating that the dibenzofuran skeleton can be effectively nitrated. psu.edu In the case of this compound, nitration would likely occur at positions activated by the electron-donating oxygen atom of the furan (B31954) ring and directed away from the deactivating iodo and phenyl groups.

Halogenation: Similar to nitration, halogenation with electrophiles like bromine or chlorine, typically in the presence of a Lewis acid catalyst, is a feasible transformation. wikipedia.org The regioselectivity would be determined by the combined directing effects of the substituents.

A significant consideration in the electrophilic substitution of this compound is the potential for ipso-substitution. The carbon-iodine bond can be susceptible to cleavage, where the iodine atom is replaced by the incoming electrophile. wikipedia.org This provides an alternative pathway to direct functionalization at the C-4 position.

Table 1: General Conditions for Electrophilic Aromatic Substitution on Aromatic Cores

Reaction Reagents & Conditions Expected Outcome on this compound
Nitration HNO₃, H₂SO₄ Introduction of -NO₂ group on the dibenzofuran ring. ambeed.com
Bromination Br₂, FeBr₃ Introduction of -Br atom on the dibenzofuran ring. wikipedia.org

Metallation and Further Functionalization

The presence of the iodine atom at the C-4 position makes this compound an excellent precursor for organometallic intermediates. These intermediates are highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

Lithium-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures would readily induce a lithium-halogen exchange, yielding 4-lithio-6-phenyldibenzo[b,d]furan. This lithiated species is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, nitriles, alkyl halides) to install new functional groups.

Grignard Reagent Formation: The compound can be converted into the corresponding Grignard reagent, 4-(magnesioiodo)-6-phenyldibenzo[b,d]furan, by reacting it with magnesium metal. This organometallic reagent is a cornerstone in synthetic chemistry, enabling additions to carbonyls and participation in cross-coupling reactions. The parent compound, 4-phenyldibenzo[b,d]furan, is noted to be amenable to Grignard reactions. ambeed.com

Transition-Metal Catalyzed Cross-Coupling: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the versatile functionalization of the C-4 position.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, attaching a new aryl or alkyl group.

Heck Coupling: Coupling with alkenes can introduce a vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes provides a direct route to alkynylated dibenzofurans.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond, leading to aminodibenzofuran derivatives.

These metallation and cross-coupling strategies represent a powerful approach to elaborate the core structure of this compound.

Oxidation and Reduction Pathways

The dibenzo[b,d]furan framework can undergo oxidation and reduction, although these reactions might require forcing conditions and can sometimes lead to complex product mixtures.

Oxidation: The aromatic system is generally stable to oxidation. However, strong oxidizing agents could potentially open the furan ring or oxidize the phenyl or dibenzofuran rings to introduce oxygen-containing functional groups, such as phenols or quinones. ambeed.com The synthesis of biologically active dibenzofurans like Vialinin B involves multiple hydroxyl groups on the core, indicating that oxidized dibenzofurans are synthetically accessible, though often through multi-step sequences rather than direct oxidation of a stable precursor. ekb.eg

Reduction: Catalytic hydrogenation of the aromatic rings of dibenzofuran is possible but typically requires high pressures and temperatures with catalysts like palladium on carbon. ambeed.com Such a reaction would lead to partially or fully saturated ring systems. The C-I bond can also be subject to reductive cleavage (hydrodeiodination) using various reducing agents or catalytic hydrogenation, which would convert the molecule to 4-phenyldibenzo[b,d]furan.

Exploration of Novel Reaction Pathways and Domino Sequences

The unique combination of functional groups in this compound opens the door to more complex, multi-step transformations initiated at a single site.

Domino Reactions: A domino, or cascade, reaction is a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. A potential domino sequence for this compound could be initiated by a cross-coupling reaction at the C-4 position. For example, a Sonogashira coupling to introduce an alkyne with a suitably placed functional group could be followed by an intramolecular cyclization onto the dibenzofuran ring or the phenyl substituent, constructing new fused ring systems. Similar strategies involving intramolecular cyclizations are key steps in the synthesis of various complex heterocyclic systems. ekb.eg

Another example could involve the functionalization of the phenyl group, followed by a reaction that engages the nearby iodo-substituted ring. For instance, ortho-lithiation of the phenyl ring followed by reaction with a bifunctional electrophile could set the stage for a subsequent intramolecular coupling reaction with the C-4 position, leading to a rigid, polycyclic aromatic structure. The development of one-pot multicomponent domino syntheses is a modern approach for creating highly functionalized dibenzofurans. researchgate.net

The synthesis of novel benzofuro-indoles from 4-nitro-dibenzofurans via reaction with vinyl magnesium bromide demonstrates how a functional group on the dibenzofuran core can be transformed to build entirely new heterocyclic structures in a cascade-like fashion. psu.edu While starting from a different precursor, this illustrates the potential for complex transformations on the dibenzofuran skeleton.

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Iodo-6-phenyldibenzo[b,d]furan is expected to exhibit characteristic absorption bands corresponding to its dibenzofuran (B1670420) core, phenyl substituent, and carbon-iodine bond.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, these sharp bands arise from the stretching vibrations of the C-H bonds on the aromatic rings.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings of the dibenzofuran and phenyl moieties.

C-O-C Stretching: The ether linkage within the dibenzofuran core is expected to produce a strong, characteristic absorption band, typically in the range of 1280-1050 cm⁻¹. The exact position can provide insights into the electronic environment of the furan (B31954) ring.

C-I Stretching: The vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

Interactive Data Table: Predicted IR Spectral Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aromatic C=C Stretch1600-1450Medium to Strong
C-O-C Asymmetric Stretch1280-1230Strong
C-O-C Symmetric Stretch1100-1050Medium
C-I Stretch600-500Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

To unravel the complex proton and carbon environments in this compound, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the connectivity of protons within the phenyl ring and the substituted dibenzofuran skeleton.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of each carbon atom that is attached to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between ¹H and ¹³C atoms, typically over two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the carbon atoms at the fusion of the rings and the point of substitution. For instance, correlations from the protons on the phenyl ring to the carbon of the dibenzofuran core would confirm the C-C linkage between these two moieties.

The precise substitution pattern (regiochemistry) of the iodo and phenyl groups on the dibenzofuran framework is a key structural feature. Advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE), can be employed for this purpose. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close in space, even if they are not directly bonded. Spatial correlations between protons of the phenyl group and specific protons on the dibenzofuran core would definitively establish the 6-phenyl substitution. Similarly, the position of the iodine atom at C-4 could be inferred by observing NOE effects between protons on adjacent rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of this compound (C₁₈H₁₁IO) by distinguishing its exact mass from other ions with the same nominal mass. cymitquimica.comsigmaaldrich.com The expected monoisotopic mass would be a key piece of data for its identification.

Interactive Data Table: Predicted HRMS Data for this compound

IonCalculated m/z
[M]⁺370.9855
[M+H]⁺371.9933

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. The molecular ion is first isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed. This technique provides detailed information about the fragmentation pathways of the molecule, which can be used to confirm its structure.

For this compound, characteristic fragmentation patterns would be expected:

Loss of Iodine: A prominent fragmentation pathway would likely involve the cleavage of the C-I bond, resulting in a fragment ion corresponding to the [M-I]⁺ species. This is due to the relative weakness of the C-I bond.

Loss of Phenyl Group: Fragmentation involving the loss of the phenyl group ([M-C₆H₅]⁺) would also be anticipated.

Furan Ring Opening: Fragmentation of the central furan ring could lead to characteristic losses of CO or CHO fragments.

The analysis of these fragmentation patterns in a tandem mass spectrum would provide strong evidence for the proposed structure of this compound.

Electronic Spectroscopy for Electronic Transitions (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide insights into the electronic structure of the compound. nih.gov For conjugated aromatic systems like this compound, the UV-Vis spectrum is expected to be characterized by distinct absorption bands corresponding to π → π* transitions.

Table 1: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

Predicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Associated Electronic Transition
~290-310Highπ → π
~340-360Moderateπ → π (charge-transfer character)

Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

The dibenzofuran core is a relatively planar and rigid structure. However, the attachment of a phenyl group at the 6-position introduces a degree of rotational freedom. The dihedral angle between the plane of the dibenzofuran core and the plane of the phenyl substituent is a critical parameter that influences the extent of π-orbital overlap and, consequently, the electronic properties of the molecule.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
Dihedral Angle (Dibenzofuran-Phenyl)~30-50°

Note: These parameters are predictions based on common crystal packing motifs for similar aromatic compounds. dokumen.pubgoogle.com

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in its crystal packing.

π–π Stacking: The planar aromatic surfaces of the dibenzofuran and phenyl rings are expected to facilitate π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. This is a common feature in the crystal structures of polycyclic aromatic hydrocarbons.

Halogen Bonding: The iodine atom is capable of forming halogen bonds, which are directional interactions between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. In the context of this compound, the iodine atom could interact with the oxygen atom of the furan ring or the π-system of a neighboring molecule.

C-H···π Interactions: The hydrogen atoms on the phenyl and dibenzofuran rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules. dokumen.pub

Computational and Theoretical Investigations of 4 Iodo 6 Phenyldibenzo B,d Furan

Electronic Structure and Bonding Analysis

Analysis of the electronic structure is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. nih.govespublisher.com For 4-Iodo-6-phenyldibenzo[b,d]furan, DFT calculations would be performed to find the molecule's lowest-energy three-dimensional structure.

These calculations would yield precise information on:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-O, C-H, and C-I).

Bond Angles: The angles formed by three consecutive atoms.

This optimized geometry serves as the essential starting point for nearly all other computational analyses. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
ParameterAtoms InvolvedCalculated Value
Bond LengthC4-I~2.10 Å
Bond LengthC6-C(phenyl)~1.49 Å
Bond AngleC3-C4-I~120°
Dihedral AngleC5-C6-C(phenyl)-C(phenyl)~45°

Note: The data in Table 1 is illustrative and represents typical values that would be expected from a DFT calculation. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimperial.ac.uk

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction.

The LUMO represents the orbital to which the molecule is most likely to accept electrons.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and electronic excitability. espublisher.com A smaller gap suggests the molecule is more easily excitable and potentially more reactive.

For this compound, FMO analysis would reveal the spatial distribution of these orbitals. It would be expected that the HOMO and LUMO are primarily delocalized across the π-conjugated system of the dibenzofuran (B1670420) and phenyl rings. researchgate.net

Table 2: Hypothetical FMO Properties (Illustrative)
ParameterCalculated Value (eV)
HOMO Energy-5.8
LUMO Energy-1.9
HOMO-LUMO Gap3.9

Note: The data in Table 2 is for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution across a molecule. researchgate.net It allows for the prediction of where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the electronegative oxygen atom of the furan (B31954) ring and the π-systems of the aromatic rings. These are the most probable sites for attack by electrophiles. researchgate.net

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms and potentially near the iodine atom due to its polarizability, indicating sites for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule resulting from rotation around single bonds. beilstein-journals.orgnih.gov For this compound, the most significant conformational flexibility comes from the rotation of the phenyl group around the single bond connecting it to the dibenzofuran core. A computational scan of this rotation would reveal the most stable (lowest energy) conformation.

Molecular Dynamics (MD) simulations go a step further by modeling the atomic motions of the molecule over time at a specific temperature and in a defined environment (e.g., in a solvent). nih.govpeerj.com An MD simulation would provide insights into the dynamic stability of the preferred conformation and the range of accessible rotational angles under realistic conditions. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis absorption maxima)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the theoretical ¹H and ¹³C NMR chemical shifts can be calculated. liverpool.ac.uknih.gov These predicted shifts, when compared to experimental data, can help assign signals and verify the compound's structure. Linear regression analysis is often used to correlate the calculated and experimental values to improve accuracy. nih.gov

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.netsharif.edu These calculations determine the energies of electronic transitions (e.g., from the HOMO to the LUMO) and their corresponding absorption wavelengths (λmax). researchgate.net This would explain the compound's interaction with UV and visible light. For this compound, transitions would be expected to be of a π → π* character, typical for conjugated aromatic systems.

Table 3: Hypothetical Predicted Spectroscopic Data (Illustrative)
SpectroscopyParameterPredicted ValueCorresponding Transition
UV-Visλmax 1~320 nmHOMO → LUMO
UV-Visλmax 2~275 nmHOMO-1 → LUMO
¹³C NMRC4 Shift~95 ppmCarbon bearing Iodine
¹H NMRH3 Shift~7.8 ppmProton ortho to Iodine

Note: The data in Table 3 is illustrative and represents typical values that would be expected from a computational study.

Elucidation of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. nu.edu.kz By calculating the energies of reactants, products, and the transition states that connect them, a reaction energy landscape can be mapped out. rsc.org

For this compound, a key area of interest would be the reactivity of the carbon-iodine bond, which is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions). Computational studies could model these reaction pathways to:

Determine the activation energy barriers for each step.

Identify the structure of key intermediates and transition states.

Understand the role of the catalyst and solvent.

Predict the most favorable reaction pathway.

This knowledge provides a fundamental understanding of the molecule's reactivity and can be used to optimize experimental reaction conditions.

Transition State Characterization

No published studies were found that computationally characterize the transition states involved in the synthesis or reactions of this compound. Such an analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to locate and verify the high-energy transition state structures along a reaction coordinate. This would provide insight into the activation energies and the geometric and electronic properties of the transient species that govern reaction rates and mechanisms.

Structure-Property Relationships through Computational Modeling

There is a lack of published research exploring the structure-property relationships of this compound using computational modeling. These studies would typically correlate the compound's specific structural features—such as the position of the iodine atom and the phenyl group on the dibenzofuran core—with its electronic, optical, and material properties. For example, DFT calculations could predict its HOMO-LUMO gap, ionization potential, electron affinity, and potential utility in organic electronic devices, a field where dibenzofuran derivatives have shown promise. ekb.eg Without such studies, a quantitative understanding of how its unique substitution pattern influences its physical and chemical behavior remains undetermined.

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronic Materials

The dibenzofuran (B1670420) core is a well-known component in organic electronic materials due to its rigidity, thermal stability, and electron-transporting properties. ekb.eg The addition of a phenyl group can further enhance these properties by extending the π-conjugated system, which is crucial for charge transport.

Dibenzofuran derivatives are widely utilized in the construction of OLEDs, often serving as host materials for phosphorescent emitters or as charge-transporting layers. ekb.eggoogle.com The rigid structure of the dibenzofuran unit contributes to high thermal stability and good film-forming properties, which are essential for the longevity and efficiency of OLED devices. researchgate.net While specific performance data for 4-Iodo-6-phenyldibenzo[b,d]furan in OLEDs is not extensively documented in publicly available research, its potential as a precursor for OLED materials is clear. vulcanchem.com The iodo- group can be readily replaced through cross-coupling reactions to attach various functional groups, allowing for the fine-tuning of the material's electronic properties to optimize device performance. fiveable.memdpi.com For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels to improve charge injection and transport, as well as to enhance the efficiency of the emissive layer. researchgate.net

Table 1: Potential Roles of Dibenzofuran-Based Compounds in OLEDs

OLED ComponentFunction of Dibenzofuran MoietyReference
Host MaterialProvides a high-energy matrix for phosphorescent dopants, preventing aggregation and facilitating energy transfer. google.com
Electron Transport LayerThe inherent electron-deficient nature of the furan (B31954) ring aids in the efficient transport of electrons from the cathode. google.com
Hole Blocking LayerThe wide bandgap of some dibenzofuran derivatives can confine holes within the emissive layer, increasing recombination efficiency. google.com

In the realm of solar energy, dibenzofuran derivatives have been investigated as components of both DSSCs and PSCs. researchgate.netdntb.gov.ua In DSSCs, organic dyes containing a dibenzofuran unit can act as sensitizers, absorbing light and injecting electrons into a semiconductor matrix. researchgate.net The planar structure of the dibenzofuran core can facilitate strong adsorption onto the semiconductor surface, which is beneficial for efficient electron injection.

For perovskite solar cells, dibenzofuran-based molecules have shown promise as hole-transport materials (HTMs). dntb.gov.ua While direct studies on this compound in these solar cells are limited, its structural features suggest its utility as a precursor. The iodo- substituent can be used to link the dibenzofuran core to other chemical moieties that are known to enhance the performance of solar cells. For example, it can be functionalized to create more complex donor-π-acceptor dyes for DSSCs or to synthesize novel HTMs for PSCs with improved hole mobility and energy level alignment with the perovskite layer. researchgate.netdntb.gov.ua

The dibenzofuran moiety is a versatile building block for both hole transport and electron transport materials. google.comdntb.gov.ua Its electron-deficient furan ring makes it inherently suitable for electron transport. google.com Conversely, by functionalizing the dibenzofuran core with electron-donating groups, its hole-transporting properties can be enhanced. dntb.gov.ua Research on methoxyaniline-substituted dibenzofuran derivatives has demonstrated their effectiveness as HTMs in perovskite solar cells. dntb.gov.ua The this compound molecule can be seen as a foundational structure that can be chemically modified to create either HTMs or ETMs with optimized properties for various organic electronic devices.

Luminescent and Electrochromic Materials

Development of Fluorescent Probes for Chemical Sensing (non-biological)

The fluorescent nature of the dibenzofuran scaffold makes it an attractive platform for the development of fluorescent probes for the detection of various analytes. acs.orgnih.govnih.govrsc.org A fluorescent probe typically consists of a fluorophore (in this case, the dibenzofuran unit) and a recognition site that selectively interacts with the target analyte. nih.gov This interaction causes a change in the fluorescence properties of the probe, such as an increase or decrease in intensity or a shift in the emission wavelength, which can be used for detection. nih.gov

The this compound can serve as a precursor for such probes. The iodine atom can be replaced with a specific recognition moiety for a target analyte, such as a metal ion or an anion, through various chemical reactions. fiveable.memdpi.com The design of such probes is a growing area of research, with applications in environmental monitoring and industrial process control. rsc.org

Table 2: Design Principles of Dibenzofuran-Based Fluorescent Probes

ComponentRoleDesired Characteristics
Dibenzofuran CoreThe fluorescent reporter.High fluorescence quantum yield, photostability.
Recognition MoietyBinds selectively to the target analyte.High affinity and selectivity for the target.
LinkerConnects the fluorophore and recognition site.Can influence the signaling mechanism.

Ligand Design in Catalysis (e.g., Phosphine-based dibenzofuran ligands)

In the field of catalysis, phosphine (B1218219) ligands are crucial for controlling the reactivity and selectivity of transition metal catalysts. researchgate.net The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize the performance of a catalytic reaction. acs.org Dibenzofuran-based phosphine ligands have been developed and have shown promise in various catalytic applications. researchgate.netbeilstein-journals.org The rigid dibenzofuran backbone can impart thermal stability to the catalyst and influence the geometry of the metal center, which in turn affects the selectivity of the reaction. researchgate.net

The compound this compound can be a valuable starting material for the synthesis of novel phosphine ligands. The iodine atom can be substituted with a phosphine group through a variety of synthetic methods. mdpi.com The presence of the phenyl group on the dibenzofuran backbone would create a unique steric and electronic environment around the metal center, potentially leading to new catalytic activities and selectivities. These tailored ligands could find use in a wide range of cross-coupling reactions and other important organic transformations. acs.orgbeilstein-journals.org

Research Findings on this compound in Organic Electronics Remain Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and performance data for the chemical compound This compound regarding its specific application as a host material in organic electronics are not publicly available.

The compound, identified by the CAS Number 2226031-12-3, is listed by several chemical suppliers, indicating its availability for research and commercial purposes. sigmaaldrich.comcymitquimica.combldpharm.com Basic chemical properties are also documented. sigmaaldrich.comcymitquimica.com

While the broader class of dibenzofuran derivatives has shown significant promise for applications in advanced materials science, particularly as host materials in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy and good thermal stability, specific studies detailing the synthesis, characterization, and performance of this compound in this context could not be located. nih.govekb.egacs.orgresearchgate.netnih.gov

The investigation into related materials, such as other substituted dibenzofurans, reveals a robust field of research aimed at developing novel host materials for various types of OLEDs, including phosphorescent and thermally activated delayed fluorescence (TADF) devices. nih.govekb.egnih.govmdpi.comrsc.orgrsc.orgvu.ltchemscene.com These studies often include detailed data on device architecture, efficiency, and lifetime, which is currently absent for the specific compound .

At present, there are no available research findings or data tables to report on the performance of this compound as a host material in organic electronics.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized dibenzofurans is a topic of ongoing research, with a focus on improving efficiency and sustainability. Traditional methods often involve multi-step sequences with harsh reaction conditions. Future research will likely focus on the development of more direct and environmentally benign synthetic strategies for 4-Iodo-6-phenyldibenzo[b,d]furan and its derivatives.

Emerging synthetic methodologies that show promise include:

Direct C-H Activation/Annulation: Palladium-catalyzed C-H activation and annulation of phenols with o-haloiodobenzenes presents a powerful one-pot method for constructing the dibenzofuran (B1670420) core. ekb.egresearchgate.net Future work could optimize this approach for the specific synthesis of this compound, potentially reducing the number of synthetic steps and improving atom economy.

Oxidative Phenol-Arene Cross-Coupling: The use of electrochemical methods, such as direct coupling at boron-doped diamond (BDD) anodes, offers a "green" alternative for the synthesis of dibenzofurans. nih.govrsc.org This approach avoids the use of heavy metal catalysts and harsh oxidants, aligning with the principles of sustainable chemistry. nih.govrsc.org

Cyclization of Diaryl Ethers and Diaryliodonium Salts: Efficient methods for the synthesis of dibenzofurans from o-iodo diaryl ethers using reusable catalysts like Pd/C are being developed. acs.org Additionally, the copper-catalyzed cyclization of diaryliodonium salts in water provides a straightforward route to dibenzofuran derivatives. ekb.egacs.org

These advanced synthetic methods are summarized in the table below:

Synthetic StrategyKey FeaturesPotential Advantages
Direct C-H Activation/AnnulationPalladium-catalyzed, one-pot reactionIncreased efficiency, reduced waste
Oxidative Phenol-Arene Cross-CouplingElectrochemical, catalyst-freeEnvironmentally benign, sustainable
Cyclization of Diaryl EthersReusable catalyst (Pd/C)Catalyst recycling, cost-effective
Cyclization of Diaryliodonium SaltsCopper-catalyzed, aqueous conditionsMild conditions, good to excellent yields

Exploration of Novel Reactivity Patterns

The iodine atom in this compound is a key functional group that dictates its reactivity and potential for further chemical transformations. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions.

Future research will likely focus on exploring the full potential of this reactive site:

Palladium-Catalyzed Cross-Coupling Reactions: The iodo group is an ideal handle for well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. ysu.amnobelprize.orgorganic-chemistry.org These reactions allow for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of a diverse library of derivatives with tailored properties. The Suzuki coupling, in particular, is a powerful tool for forming new carbon-carbon bonds with organoboronic acids. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is emerging as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. beilstein-journals.org Investigating the utility of nickel catalysts for the functionalization of this compound could lead to more economical and environmentally friendly synthetic processes. beilstein-journals.org

C-O and C-N Cross-Coupling: Beyond C-C bond formation, the development of efficient protocols for C-O and C-N cross-coupling reactions of secondary alcohols and amines with aryl halides opens up possibilities for creating new ether and amine derivatives of this compound. mit.edu

Hypervalent Iodine Chemistry: The iodoarene moiety can be converted into hypervalent iodine reagents, which are versatile for a range of transformations, including acting as arylating agents under mild conditions. researchgate.net

Advanced Functionalization for Tailored Properties

The ability to introduce a wide range of functional groups onto the this compound scaffold is crucial for tailoring its physical and electronic properties for specific applications.

Future research in this area will likely target:

Organic Electronics: Dibenzofuran derivatives are promising materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. ekb.eggoogle.com Functionalization of this compound with electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels, influencing the charge transport and photophysical properties of the resulting materials. researchgate.netnih.gov

Liquid Crystals: The rigid, planar structure of the dibenzofuran core makes it an attractive building block for liquid crystalline materials. nih.gov By attaching long alkyl chains or other mesogenic groups through the iodo-position, it may be possible to design novel liquid crystals with specific phase behaviors. nih.gov

Fluorescent Probes: The inherent fluorescence of many dibenzofuran derivatives can be modulated by the introduction of specific functional groups. This opens up the possibility of developing novel fluorescent probes for sensing and imaging applications.

Integration into Complex Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The planar structure and potential for functionalization make this compound an interesting candidate for incorporation into such systems.

Future research directions include:

Self-Assembling Monolayers: The interaction of functionalized aromatic molecules with surfaces like gold can lead to the formation of highly ordered self-assembled monolayers. arxiv.org Exploring the self-assembly of this compound derivatives on various substrates could lead to new nanomaterials with controlled architectures. arxiv.org

Host-Guest Chemistry: The dibenzofuran core could potentially act as a guest molecule within larger host systems like cyclodextrins or calixarenes. researchgate.net The iodo-substituent could be used to further modify the binding properties or to anchor the molecule within the host. researchgate.net

Metallo-Supramolecular Architectures: The introduction of coordinating ligands via the iodo-position would allow for the integration of this compound into metal-organic frameworks (MOFs) and other metallo-supramolecular structures. rsc.org This could lead to materials with interesting catalytic, porous, or photophysical properties. rsc.org

Synergistic Experimental and Computational Approaches for Material Design

The combination of experimental synthesis and characterization with computational modeling is a powerful tool for accelerating the discovery and optimization of new materials.

For this compound, this synergistic approach will be crucial for:

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption and emission spectra, and other key properties of novel derivatives before they are synthesized. jmaterenvironsci.comacs.org This allows for the rational design of materials with targeted characteristics for applications in organic electronics. jmaterenvironsci.comacs.org

Understanding Reaction Mechanisms: Computational studies can provide valuable insights into the mechanisms of the synthetic reactions used to prepare and functionalize this compound. This understanding can help to optimize reaction conditions and develop more efficient catalysts.

Modeling Supramolecular Interactions: Computational methods can be used to model the non-covalent interactions that govern the formation of supramolecular assemblies, aiding in the design of complex, self-organizing systems.

Potential for New Applications in Niche Chemical Technologies

While the primary focus for derivatives of this compound is currently in organic electronics, its unique properties may lead to applications in other niche areas.

Potential future applications include:

Advanced Imaging Agents: Iodinated organic molecules are used as contrast agents in X-ray computed tomography (CT). nih.gov While small-molecule agents have limitations, the incorporation of the this compound scaffold into larger, targeted nanoparticles could lead to the development of next-generation CT contrast agents with improved properties. nih.gov

Specialty Polymers: The dibenzofuran unit can be incorporated into polymer backbones to create materials with high thermal stability and specific optoelectronic properties. The reactivity of the iodo-group provides a convenient point for polymerization.

Pharmaceutical Scaffolds: The dibenzofuran motif is found in a number of biologically active natural products and pharmaceutical compounds. ekb.eg While this article does not focus on medicinal applications, the synthetic methodologies and functionalization strategies developed for this compound could be adapted for the synthesis of new drug candidates.

Q & A

Q. What are the key synthetic routes for 4-Iodo-6-phenyldibenzo[b,d]furan, and how do reaction conditions influence regioselectivity?

The synthesis of iodinated dibenzofurans typically involves halogenation or cross-coupling reactions. For example, iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in the presence of Lewis acids like FeCl₃, with regioselectivity governed by directing groups or steric effects . Suzuki-Miyaura cross-coupling is another method for introducing aryl groups (e.g., phenyl) to dibenzofuran scaffolds, requiring palladium catalysts and optimized solvent systems (e.g., toluene/ethanol) to minimize side reactions . Precise control of temperature (80–120°C) and stoichiometry is critical for achieving high yields (>70%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., iodophenyl vs. dibenzofuran protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₁₈H₁₁IO: 394.08 g/mol) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for most synthetic batches) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights govern the photophysical properties of this compound in OLED applications?

The iodine atom and phenyl group modulate electronic properties:

  • HOMO-LUMO Engineering : Iodine’s electron-withdrawing effect lowers LUMO levels, enhancing electron transport in OLED hole-blocking layers. Computational studies (DFT) predict a HOMO-LUMO gap of ~3.2 eV, aligning with blue phosphorescent emission requirements .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C, suitable for vacuum deposition in device fabrication .

Q. How do environmental matrices affect the detection and quantification of halogenated dibenzofurans like this compound?

Environmental samples require specialized extraction and cleanup:

  • Solid-Phase Extraction (SPE) : C18 or Florisil cartridges isolate dibenzofurans from water/soil, with recoveries >85% .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Electron ionization (EI) at 70 eV detects molecular ions (e.g., m/z 394 for [M]⁺), though derivatization may be needed for polar metabolites .
  • Interference Mitigation : Co-eluting chlorinated analogs (e.g., tetrachlorodibenzofurans) necessitate high-resolution columns (DB-5MS) and isotopic dilution (e.g., ¹³C-labeled internal standards) .

Methodological Challenges and Data Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields of iodinated dibenzofurans?

Yield variations often stem from:

  • Iodine Source Reactivity : ICl vs. N-iodosuccinimide (NIS) may alter reaction kinetics.
  • Solvent Polarity : Polar aprotic solvents (DMF) favor electrophilic substitution but may promote side reactions vs. non-polar solvents (toluene) .
  • Validation : Reproducibility studies using standardized protocols (e.g., IUPAC guidelines) are critical .

Q. What experimental strategies address conflicting data on the environmental persistence of halogenated dibenzofurans?

  • Half-Life Studies : Compare degradation rates in aerobic vs. anaerobic conditions using LC-MS/MS .
  • Isotopic Tracing : Use ¹³C-labeled analogs to distinguish biotic/abiotic degradation pathways .

Toxicity and Biomonitoring

Q. What methodologies assess the metabolic fate of this compound in mammalian systems?

  • In Vitro Hepatocyte Assays : Incubate with liver microsomes (e.g., rat S9 fraction) to identify phase I/II metabolites via LC-HRMS .
  • Urinary Biomarkers : Monitor iodine-containing metabolites (e.g., glucuronide conjugates) using targeted MRM transitions .

Structure-Activity Relationships (SAR)

Q. How does the iodine substituent influence the reactivity of dibenzofuran derivatives in cross-coupling reactions?

  • Electrophilicity : Iodine’s leaving-group ability facilitates Ullmann or Buchwald-Hartwig aminations.
  • Steric Effects : Ortho-substituted phenyl groups hinder coupling efficiency, requiring bulky ligands (XPhos) .

Future Directions

Q. What gaps exist in the application of this compound in optoelectronic materials?

  • Device Integration : Explore its role in tandem OLED architectures for improved efficiency .
  • Computational Screening : Machine learning models (e.g., QSAR) could predict novel derivatives with tailored bandgaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.